molecular formula C16H20N2O B072438 Chanoclavine II CAS No. 1466-08-6

Chanoclavine II

Cat. No. B072438
CAS RN: 1466-08-6
M. Wt: 256.34 g/mol
InChI Key: SAHHMCVYMGARBT-GJTNBUKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chanoclavine II is a naturally occurring alkaloid compound that belongs to the ergoline family. It is found in several fungi species, including Claviceps purpurea, which is a plant pathogen that infects rye and other cereals. Chanoclavine II has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Toxicity and Safety

Research on chanoclavine's toxicity in mammals shows that it has low toxicity and raises no food safety concerns. Studies in mice indicated that the median lethal dose of chanoclavine is >2000 mg/kg, classifying it as the lowest hazard class under both the globally harmonized system of classification and labelling of chemicals and the New Zealand Hazardous Substances and New Organisms (HSNO) hazard classes (Finch, Munday, Sprosen & Bhattarai, 2019).

Antibacterial Properties

Chanoclavine, when combined with tetracycline, has been found to significantly reduce the minimum inhibitory concentration (MIC) of tetracycline against multi-drug-resistant Escherichia coli (MDREC). It inhibits the efflux pumps of bacteria, which are ATPase-dependent, and demonstrates a potential in reversing multi-drug resistance (MDR) in Gram-negative bacteria (Dwivedi et al., 2019).

Ergot Alkaloid Biosynthesis

Chanoclavine plays a key role in the biosynthesis of ergot alkaloids. Studies have shown the production of chanoclavine-I in yeast, aiding the understanding of key enzymes involved in ergot alkaloid formation. This research is vital for the potential commercial production of ergot alkaloids, which are highly bioactive molecules (Nielsen et al., 2014).

Potential in Treating Gastrointestinal Disorders

Research suggests that chanoclavine may have a role in regulating irritable bowel syndrome (IBS). It interacts with the 5-HT3A receptor, showing inhibitory effects that could potentially be beneficial for treating excessive gut stimulation (Eom et al., 2021).

properties

CAS RN

1466-08-6

Product Name

Chanoclavine II

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

(E)-2-methyl-3-[(4R,5S)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol

InChI

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15+/m0/s1

InChI Key

SAHHMCVYMGARBT-GJTNBUKJSA-N

Isomeric SMILES

C/C(=C\[C@@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO

SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO

Canonical SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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